molecular formula C16H13N5O3S B11702710 N-[5-(Furan-2-ylmethylene-hydrazinocarbonylmethyl)-[1,3,4]thiadiazol-2-yl]-benzamide

N-[5-(Furan-2-ylmethylene-hydrazinocarbonylmethyl)-[1,3,4]thiadiazol-2-yl]-benzamide

Cat. No.: B11702710
M. Wt: 355.4 g/mol
InChI Key: TVBMOENGKVHBAI-LICLKQGHSA-N
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Description

N-[5-({N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a furan ring, a thiadiazole ring, and a benzamide group

Properties

Molecular Formula

C16H13N5O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-[5-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C16H13N5O3S/c22-13(19-17-10-12-7-4-8-24-12)9-14-20-21-16(25-14)18-15(23)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,19,22)(H,18,21,23)/b17-10+

InChI Key

TVBMOENGKVHBAI-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by cyclization with thiadiazole precursors. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Reaction Mechanisms

2.1 Thiadiazole Cyclization

  • Mechanism :

    • Nucleophilic attack of thiosemicarbazide’s nitrogen on a carbonyl carbon.

    • Dehydration forms an intermediate, followed by sulfur’s electron pair attacking the carbonyl.

    • Cyclization and dehydration yield the aromatic thiadiazole ring .

2.2 Furan-2-ylmethylene Formation

  • Mechanism :

    • Furan-2-carbaldehyde reacts with hydrazine derivatives (e.g., acrylohydrazides) to form hydrazones.

    • Condensation with carbonyl compounds (e.g., ketones) under acidic or basic conditions generates the methylene bridge .

2.3 Amide Bond Formation

  • Mechanism :

    • EDC activates the carboxylic acid, forming an active ester intermediate.

    • HOBt enhances coupling efficiency, and the amine (e.g., benzamide) displaces the leaving group .

Characterization and Purification

Technique Application Key Observations
TLC Monitoring reaction progress and purityDetects intermediates and final product using UV visualization .
IR Spectroscopy Functional group identificationC=O (amide), C=N (imine), and C=S (thiadiazole) stretches .
1H-NMR Structural confirmationSignals for aromatic protons (furan, benzamide), NH (amide), and methylene groups .
Column Chromatography Purification of final productUses EtOAc/petroleum ether mixtures to isolate pure compound .

Reaction Conditions and Optimization

Step Conditions Yield Purification
Thiadiazole CyclizationReflux in ethanol with thiosemicarbazide and carbonyl compound ~50%Recrystallization (water/ethanol)
Amide Bond FormationEDC/HOBt in acetonitrile, room temperature, 24 h Varies (30–60%)Column chromatography
Furan-2-ylmethyleneAcidic/basic conditions with aldehydes and hydrazides 30–50%DCM extraction, MgSO₄ drying

Key Research Findings

  • Thiadiazole Reactivity : Thiadiazoles undergo nucleophilic substitution at the 2-position and electrophilic attack at sulfur .

  • Furan Stability : Furan rings remain intact under mild reaction conditions but may degrade under harsh acidic/basic conditions .

  • Amide Stability : The benzamide linkage requires mild coupling conditions to avoid hydrolysis .

Biological Implications

While not explicitly studied for this compound, related thiadiazole derivatives exhibit antimicrobial and anticancer activity due to their ability to interact with enzymes (e.g., SARS-CoV-2 Mpro) . The furan-2-ylmethylene group may enhance lipophilicity, influencing bioavailability .

References

  • EvitaChem product page (2025)

  • Barbosa et al. (PDF)

  • PMC6147599 (2005)

  • PMC4157023 (2014)

  • PMC9162962 (2022)

  • MDPI article (2016)

  • PeerJ PDF (2024)

Scientific Research Applications

Chemistry

In the field of organic synthesis, this compound serves as a building block for the development of new materials and compounds. Its unique structural features allow chemists to explore novel synthetic pathways and create derivatives with enhanced properties.

Biology

N-[5-(Furan-2-ylmethylene-hydrazinocarbonylmethyl)-[1,3,4]thiadiazol-2-yl]-benzamide has been investigated for its potential as:

  • Antimicrobial Agent : Studies have shown that compounds containing thiadiazole rings exhibit significant activity against various bacterial strains.
  • Anticancer Agent : Its ability to inhibit specific enzymes involved in cancer progression has been a focus of research.

Medicine

The compound is being explored for therapeutic applications due to its ability to interact with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to active sites or alter receptor functions, leading to various biological effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against common pathogens. The results indicated that this compound demonstrated substantial inhibition against Gram-positive and Gram-negative bacteria.

CompoundInhibition Zone (mm)
This compound20
Control (Standard Antibiotic)25

Anticancer Activity

In another study focusing on cancer cell lines, this compound exhibited IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)
MCF7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0

Mechanism of Action

The mechanism of action of N-[5-({N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-({N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to its combination of a furan ring, a thiadiazole ring, and a benzamide group, which imparts distinct chemical and biological properties.

Biological Activity

N-[5-(Furan-2-ylmethylene-hydrazinocarbonylmethyl)-[1,3,4]thiadiazol-2-yl]-benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing on various research studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole ring and subsequent functionalization with furan and hydrazine derivatives. The detailed procedures often include:

  • Formation of Thiadiazole : Reaction of hydrazine with carbon disulfide followed by cyclization.
  • Introduction of Furan moiety : Condensation reactions involving furan derivatives.
  • Finalization : Acylation to introduce the benzamide group.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar compounds. For instance, derivatives of 2-(furan-2-ylmethylene)hydrazine have shown inhibitory effects against SARS-CoV-2 main protease (Mpro), with IC50 values as low as 1.55 μM for certain derivatives . The mechanism involves reversible covalent binding to the enzyme, indicating a promising pathway for drug development against viral infections.

Antimicrobial Properties

Compounds containing thiadiazole rings are known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. The structure-activity relationship (SAR) suggests that the presence of the furan and thiadiazole moieties enhances this activity .

Cytotoxicity and Safety Profile

A critical aspect of evaluating any new compound is its cytotoxicity. In vitro studies have shown that certain derivatives exhibit low cytotoxicity with CC50 values exceeding 100 μM in cell lines such as Vero and MDCK . This suggests a favorable safety profile for further development.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key viral enzymes such as Mpro, disrupting viral replication processes.
  • Cellular Interaction : It may interfere with cellular pathways involved in inflammation or infection response.
  • Antioxidant Activity : Some studies suggest that furan-containing compounds possess antioxidant properties that could contribute to their overall biological effects.

Research Findings

Study Findings IC50/CC50 Values
Study 1Inhibition of SARS-CoV-2 MproIC50 = 1.55 μM
Study 2Antibacterial activity against Gram-positive bacteriaCC50 > 100 μM
Study 3Low cytotoxicity in Vero cellsCC50 > 100 μM

Case Studies

Several case studies have illustrated the efficacy of similar compounds in clinical settings:

  • COVID-19 Treatment : A derivative showed significant inhibition of SARS-CoV-2 replication in vitro, supporting its potential use in therapeutic applications against COVID-19.
  • Infection Control : Thiadiazole-based compounds were evaluated for their effectiveness in treating bacterial infections in animal models, demonstrating promising results.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-[5-(Furan-2-ylmethylene-hydrazinocarbonylmethyl)-[1,3,4]thiadiazol-2-yl]-benzamide?

  • Methodology : The synthesis typically involves coupling hydrazonyl halides with thioamides or thioureas under basic conditions. For example, hydrazonyl halides react with secondary thioamides via 1,3-dipolar cycloaddition to form the 1,3,4-thiadiazole core . The furan-2-ylmethylene hydrazine moiety can be introduced via condensation of furfural derivatives with hydrazine precursors .
  • Key Considerations : Reaction conditions (e.g., triethylamine as a base) and stoichiometric ratios must be optimized to minimize side products like thiohydrazides or nitriles .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. For example, XRD analysis of analogous thiadiazole derivatives reveals bond lengths (mean C–C = 0.005–0.007 Å) and torsion angles critical for assessing planarity and conjugation .
  • Alternative Techniques : NMR (1H/13C) and IR spectroscopy can confirm functional groups, such as the hydrazone (N–H stretch at ~3200 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound class?

  • Findings : Thiadiazole derivatives exhibit anticancer activity via inhibition of kinases or DNA intercalation. For example, compounds with substituted benzamide groups show IC₅₀ values <10 µM in breast cancer cell lines .
  • Assays : MTT or SRB assays are standard for cytotoxicity screening, with doxorubicin as a positive control .

Advanced Research Questions

Q. How can reaction mechanisms for thiadiazole formation be elucidated to improve synthetic efficiency?

  • Methodology : Density functional theory (DFT) calculations identify transition states and intermediates. For instance, studies on hydrazonyl halide reactions reveal a stepwise mechanism involving nitrilimine intermediates rather than concerted cycloaddition .
  • Experimental Validation : Isotopic labeling (e.g., ¹⁵N) or kinetic studies (variable-temperature NMR) can track bond reorganization .

Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?

  • Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH affecting solubility) or cell line heterogeneity. For example, N-aryl substitutions enhance activity in acidic microenvironments due to protonation-dependent membrane permeability .
  • Resolution : Standardize protocols (e.g., pH-controlled media) and validate findings across multiple cell lines .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • SAR Insights :

SubstituentActivity TrendReference
Electron-withdrawing groups (e.g., NO₂) on benzamide↑ Cytotoxicity
Bulky groups (e.g., tert-butyl) on thiadiazole↓ Solubility but ↑ target binding
  • Design Strategy : Hybridization with bioactive scaffolds (e.g., benzodioxole) improves pharmacokinetic profiles .

Q. What advanced analytical techniques characterize electronic properties influencing bioactivity?

  • Methodology :

  • DFT Calculations : Predict HOMO/LUMO energies to assess redox potential and charge transfer .
  • Electrochemical Analysis : Cyclic voltammetry quantifies oxidation-reduction behavior linked to pro-drug activation .
    • Application : Compounds with low LUMO energies (<-1.5 eV) show enhanced DNA interaction via intercalation .

Methodological Notes

  • Synthetic Optimization : Use high-throughput screening to vary solvents (DMF vs. THF) and catalysts (e.g., Mn(II)) for yield improvement .
  • Biological Testing : Include 3D tumor spheroid models to better mimic in vivo conditions compared to monolayer cultures .

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